Saprisartan

Description

This compound is an AT1 receptor antagonist. It is based on medications of losartan's prototypical chemical structure. The mode of (functional) AT1 receptor antagonism has been characterized as insurmountable/noncompetitive for this compound. It is very likely that slow dissociation kinetics from the AT1 receptor underlie insurmountable antagonism.

This compound is a small molecule drug with a maximum clinical trial phase of II.

Structure

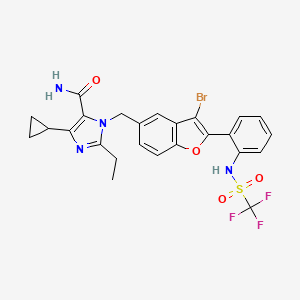

2D Structure

3D Structure

Properties

IUPAC Name |

3-[[3-bromo-2-[2-(trifluoromethylsulfonylamino)phenyl]-1-benzofuran-5-yl]methyl]-5-cyclopropyl-2-ethylimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22BrF3N4O4S/c1-2-19-31-21(14-8-9-14)22(24(30)34)33(19)12-13-7-10-18-16(11-13)20(26)23(37-18)15-5-3-4-6-17(15)32-38(35,36)25(27,28)29/h3-7,10-11,14,32H,2,8-9,12H2,1H3,(H2,30,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUEWVPTZCSAMNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(N1CC2=CC3=C(C=C2)OC(=C3Br)C4=CC=CC=C4NS(=O)(=O)C(F)(F)F)C(=O)N)C5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22BrF3N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00163422 | |

| Record name | Saprisartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

611.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Saprisartan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015437 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.51e-02 g/L | |

| Record name | Saprisartan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015437 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

146623-69-0 | |

| Record name | Saprisartan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146623-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Saprisartan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146623690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Saprisartan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01347 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Saprisartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAPRISARTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HS64NG1G69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Saprisartan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015437 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Insurmountable Antagonism of Saprisartan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saprisartan is a potent and selective nonpeptide antagonist of the Angiotensin II Type 1 (AT1) receptor, a key regulator of blood pressure and cardiovascular homeostasis.[1][2] A defining characteristic of this compound's pharmacological profile is its insurmountable antagonism, a phenomenon where increasing concentrations of the agonist (Angiotensin II) cannot fully overcome the inhibitory effect of the antagonist.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's insurmountable antagonism, intended for professionals in pharmaceutical research and development.

The insurmountable nature of this compound's blockade of the AT1 receptor is primarily attributed to its slow dissociation kinetics.[1] This prolonged receptor occupancy extends the duration of its therapeutic effect, making it a subject of significant interest in the development of antihypertensive agents.

Core Mechanism of Insurmountable Antagonism

Insurmountable antagonism by this compound at the AT1 receptor is not due to an irreversible covalent bond but rather a result of a very slow rate of dissociation from the receptor binding pocket. This "tight-binding" characteristic means that once this compound is bound to the AT1 receptor, it remains there for an extended period, effectively preventing Angiotensin II from binding and initiating downstream signaling cascades.

This prolonged receptor-antagonist complex leads to a non-competitive form of antagonism where the maximal response of the agonist is suppressed, a hallmark of insurmountability.

Angiotensin II Type 1 Receptor Signaling Pathways

The AT1 receptor, a G-protein coupled receptor (GPCR), mediates the physiological effects of Angiotensin II through various intracellular signaling pathways. This compound, by blocking this receptor, inhibits these cascades. The primary signaling pathways initiated by AT1 receptor activation include:

-

Gq/11 Pathway: Activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations and activation of Protein Kinase C (PKC), ultimately leading to cellular responses like smooth muscle contraction.

-

G12/13 Pathway: Activation of Rho GTPases, which play a role in cell growth, proliferation, and migration.

-

Gi Pathway: Inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

β-Arrestin Pathway: This G-protein independent pathway is involved in receptor desensitization, internalization, and can also mediate distinct signaling events.

The following diagram illustrates the major signaling pathways downstream of the AT1 receptor that are inhibited by this compound.

References

In-Depth Technical Guide: Saprisartan AT1 Receptor Binding Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saprisartan, also known by its development code GR138950, is a potent and selective non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor.[1] As a member of the "sartan" class of drugs, it plays a crucial role in blocking the renin-angiotensin-aldosterone system (RAAS), a key pathway in the regulation of blood pressure and cardiovascular homeostasis. This technical guide provides a detailed overview of the binding kinetics of this compound to the AT1 receptor, summarizing available quantitative data, outlining relevant experimental protocols, and visualizing associated signaling pathways and workflows.

This compound's interaction with the AT1 receptor is characterized by insurmountable antagonism.[2][3] This is a key pharmacological feature, suggesting that once bound, the antagonist is not easily displaced by increasing concentrations of the natural ligand, Angiotensin II. This property is highly likely due to slow dissociation kinetics from the AT1 receptor.[3][4] Understanding these kinetic parameters is crucial for predicting the drug's duration of action and its overall therapeutic efficacy.

Quantitative Binding Data

The available literature provides limited specific kinetic rate constants for this compound. However, its high affinity for the AT1 receptor has been quantified. The data is summarized in the table below.

| Parameter | Value | Species/Tissue | Notes |

| pKi | 9.09 | Rat liver membranes | pKi is the negative logarithm of the Ki value. |

| Ki | ~0.081 nM | Rat liver membranes | Calculated from the pKi value (10^-9.09 M). |

| kon (Association Rate Constant) | Not available in cited literature | - | - |

| koff (Dissociation Rate Constant) | Not available in cited literature | - | Described qualitatively as "slow". |

| Receptor Selectivity | High for AT1 over AT2 (pKi < 6.0 for AT2) | Bovine cerebellum (for AT2) | Demonstrates significant selectivity for the AT1 receptor subtype. |

Experimental Protocols

The determination of binding kinetics for a ligand like this compound at the AT1 receptor typically involves radioligand binding assays. Below are detailed methodologies for key experiments.

Radioligand Competition Binding Assay (for Ki determination)

This assay measures the affinity of a non-radiolabeled compound (this compound) by its ability to compete with a radiolabeled ligand for binding to the receptor.

1. Membrane Preparation:

-

Tissues expressing the AT1 receptor (e.g., rat liver, adrenal cortex, or cultured cells overexpressing the receptor) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

-

The homogenate is centrifuged at low speed to remove cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration is determined using a standard method like the Bradford or BCA assay.

2. Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add in sequence:

-

Assay buffer.

-

A fixed concentration of a suitable radioligand (e.g., [³H]Losartan or ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II). The concentration is usually close to its Kd value.

-

A range of concentrations of the unlabeled competitor, this compound.

-

The prepared cell membranes.

-

-

The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

3. Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. This traps the membranes with the bound radioligand on the filter.

-

The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.

4. Quantification:

-

The radioactivity trapped on the filters is measured by liquid scintillation counting.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled AT1 receptor antagonist (e.g., unlabeled Losartan).

5. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

-

The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Association and Dissociation Rate Assays (for kon and koff determination)

1. Association Rate (kon) Assay:

-

The experiment is initiated by adding a fixed concentration of the radioligand to the membrane preparation at time zero.

-

At various time points, samples are filtered and the amount of specifically bound radioligand is measured.

-

The observed association rate constant (k_obs) is determined by fitting the data to a one-phase association exponential curve.

-

This is repeated for several concentrations of the radioligand.

-

The kon is then calculated from the slope of the linear plot of k_obs versus the radioligand concentration, as k_obs = kon[L] + koff.

2. Dissociation Rate (koff) Assay:

-

The radioligand is incubated with the membrane preparation until equilibrium is reached.

-

Dissociation is initiated by adding a high concentration of an unlabeled ligand to prevent re-association of the radioligand.

-

At various time points, samples are filtered and the remaining specifically bound radioligand is measured.

-

The data are fitted to a one-phase exponential decay curve to determine the dissociation rate constant (koff).

Signaling Pathways and Experimental Workflows

AT1 Receptor Signaling Pathway

The AT1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by Angiotensin II, initiates a cascade of intracellular signaling events. This compound, as an antagonist, blocks these downstream effects.

References

- 1. The antihypertensive profile of the angiotensin AT1 receptor antagonist, GR138950, and the influence of potential homeostatic compensatory mechanisms in renal hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological effects of GR138950, a novel angiotensin AT1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. medchemexpress.com [medchemexpress.com]

The Architecture of Antagonism: An In-depth Technical Guide to the Structure-Activity Relationship of Saprisartan and its Analogs

For researchers, medicinal chemists, and drug development professionals, understanding the nuanced relationship between the molecular structure of a drug and its biological activity is paramount. This guide provides a detailed exploration of the structure-activity relationships (SAR) of saprisartan, a potent and selective nonpeptide angiotensin II type 1 (AT1) receptor antagonist. By dissecting the key structural motifs and their influence on pharmacological activity, we aim to provide a comprehensive resource for the rational design of next-generation antihypertensive agents.

This compound, like other members of the "sartan" class of drugs, targets the renin-angiotensin-aldosterone system (RAAS), a critical pathway in the regulation of blood pressure.[1] By selectively blocking the AT1 receptor, this compound prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[1] Its chemical architecture, based on the prototypical structure of losartan, features a characteristic biphenyl-tetrazole moiety, which is a crucial element for high-affinity binding to the AT1 receptor.[2][3] The mode of antagonism for this compound is characterized as insurmountable or noncompetitive, a trait likely attributable to its slow dissociation kinetics from the AT1 receptor.[1]

This guide will delve into the quantitative data that underpins our understanding of this compound's SAR, present detailed experimental protocols for key assays, and visualize the intricate signaling pathways and experimental workflows involved in its study.

Quantitative Structure-Activity Relationship Data

Table 1: In Vitro AT1 Receptor Binding Affinity of Biphenyl-Tetrazole Analogs

| Compound | R1 (Position 1 of Pyrazole) | R2 (Position 3 of Pyrazole) | R3 (Position 4 of Pyrazole) | IC50 (nM) [3H]AII Binding |

| Losartan | Butyl | Cl | COOH | 59 |

| Analog 1 | Propyl | H | COOH | >1000 |

| Analog 2 | Propyl | Methyl | COOH | 150 |

| Analog 3 | Propyl | Phenyl | COOH | 25 |

| Analog 4 | Propyl | Benzyl | COOH | 10 |

| Analog 5 (UR-7280) | Propyl | tert-Butyl | COOH | 3 |

| Analog 6 | Butyl | H | COOH | >1000 |

| Analog 7 | Butyl | Methyl | COOH | 80 |

| Analog 8 | Butyl | tert-Butyl | COOH | 5 |

Data presented is illustrative of SAR trends for biphenyl-tetrazole pyrazole-based AT1 antagonists and is derived from related structure-activity relationship studies.

Table 2: In Vivo Antihypertensive Activity of Biphenyl-Tetrazole Analogs in Rats

| Compound | In Vivo Activity (IV, % Decrease in BP at dose) | In Vivo Activity (PO, Fall in BP at dose) |

| Losartan | 62.5 ± 8.9% at 1 mg/kg | 13 mmHg at 3 mg/kg |

| Analog 5 (UR-7280) | 61.2 ± 10% at 0.3 mg/kg | 30 mmHg at 0.3 mg/kg |

In vivo data highlights the enhanced potency of analogs with optimized substitutions.

Table 3: Pharmacokinetic Parameters of Selected AT1 Receptor Antagonists in Rats

| Compound | Oral Bioavailability (%) | Terminal Half-life (h) |

| Fimasartan | 32.7–49.6 | Extended (enterohepatic recirculation) |

| Losartan Analog | 80 | Shorter than Losartan |

Pharmacokinetic properties are crucial for the clinical utility of AT1 receptor antagonists.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound and related AT1 receptor antagonists.

AT1 Receptor Binding Assay (Competitive Inhibition)

This in vitro assay determines the affinity of a test compound for the AT1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Membrane Preparation: Rat liver membranes expressing AT1 receptors.

-

Radioligand: [125I][Sar1,Ile8]Angiotensin II.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Test Compounds: this compound analogs dissolved in a suitable solvent (e.g., DMSO).

-

Filtration Apparatus: 96-well plate harvester with GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI).

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize frozen rat liver tissue in cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in a buffer containing 10% sucrose and stored at -80°C. Protein concentration is determined using a BCA assay.

-

Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

-

150 µL of membrane preparation (50 - 120 µg protein).

-

50 µL of various concentrations of the test compound.

-

50 µL of [125I][Sar1,Ile8]Angiotensin II (final concentration typically around the Kd value).

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Filtration: Terminate the incubation by rapid vacuum filtration through the GF/C filters to separate bound from free radioligand. Wash the filters four times with ice-cold wash buffer.

-

Counting: Dry the filters and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

This in vivo model assesses the ability of a test compound to lower blood pressure in a genetically hypertensive animal model.

Materials:

-

Animals: Spontaneously Hypertensive Rats (SHR).

-

Test Compounds: this compound analogs formulated for oral or intravenous administration.

-

Blood Pressure Monitoring System: Invasive (telemetry or direct arterial cannulation) or non-invasive (tail-cuff) method.

Procedure:

-

Animal Acclimatization: House the SHR in a controlled environment and allow them to acclimatize for at least a week before the experiment.

-

Baseline Blood Pressure Measurement: Measure the baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean arterial pressure (MAP) for each rat.

-

Drug Administration: Administer the test compound orally (e.g., via gavage) or intravenously at various doses. A vehicle control group should be included.

-

Blood Pressure Monitoring: Monitor blood pressure at regular intervals for a specified period (e.g., up to 24 hours) after drug administration.

-

Data Analysis: Calculate the change in blood pressure from baseline for each treatment group. Determine the dose that produces a 50% reduction in the maximum pressor response (ED50) or the maximum fall in blood pressure.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway targeted by this compound and a typical workflow for SAR studies.

Caption: Angiotensin II Type 1 Receptor Signaling Pathway.

Caption: Structure-Activity Relationship Experimental Workflow.

References

The Pharmacological Profile of Saprisartan Potassium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saprisartan potassium, also known by its development code GR-138950C, is a potent and selective non-peptide antagonist of the angiotensin II type 1 (AT1) receptor.[1][2][3][4][5] Structurally derived from losartan, this compound was developed as a long-acting antihypertensive agent for the treatment of conditions such as hypertension and heart failure. This technical guide provides a comprehensive overview of the pharmacological profile of this compound potassium, detailing its mechanism of action, pharmacodynamic and pharmacokinetic properties, and the experimental methodologies used to characterize such a compound. While this compound potassium's clinical development was discontinued after reaching Phase II trials, its pharmacological characteristics, particularly its insurmountable antagonism, remain of interest to researchers in the field of cardiovascular drug discovery.

Mechanism of Action

This compound potassium exerts its pharmacological effects by selectively blocking the AT1 receptor, a key component of the renin-angiotensin-aldosterone system (RAAS). The RAAS plays a crucial role in regulating blood pressure and fluid and electrolyte balance. Angiotensin II, the primary effector of the RAAS, binds to AT1 receptors on vascular smooth muscle cells, leading to vasoconstriction and an increase in blood pressure. Angiotensin II also stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys, further contributing to elevated blood pressure.

By competitively and insurmountably binding to the AT1 receptor, this compound potassium prevents angiotensin II from exerting its physiological effects. This blockade results in vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure. The insurmountable nature of its antagonism is a distinguishing feature, believed to be due to its slow dissociation kinetics from the AT1 receptor, which may contribute to its long duration of action.

Signaling Pathway of Angiotensin II and Blockade by this compound

The following diagram illustrates the signaling pathway of angiotensin II through the AT1 receptor and the point of intervention by this compound.

Pharmacological Data

While specific quantitative data for this compound potassium is not widely available in the public domain due to the discontinuation of its development, the following tables summarize the known qualitative and comparative pharmacological properties.

Table 1: Receptor Binding Profile

| Parameter | Value | Reference |

| Target Receptor | Angiotensin II Type 1 (AT1) | |

| Selectivity | Selective for AT1 over AT2 receptors | |

| Mode of Antagonism | Insurmountable/Noncompetitive | |

| Dissociation Kinetics | Slow |

Table 2: Pharmacodynamic Effects

| Parameter | Effect | Reference |

| Blood Pressure | Decreases systolic and diastolic blood pressure | |

| Aldosterone Levels | Reduces aldosterone secretion | |

| Renin Levels | May increase plasma renin activity (compensatory) | N/A |

Table 3: Pharmacokinetic Properties

| Parameter | Observation | Reference |

| Oral Activity | Orally active | |

| Duration of Action | Long-acting | |

| Metabolism | Information not publicly available | N/A |

| Excretion | Information not publicly available | N/A |

Experimental Protocols

The characterization of a novel AT1 receptor antagonist like this compound potassium involves a series of in vitro and in vivo experiments. The following sections detail the general methodologies for key assays.

AT1 Receptor Binding Assay (Radioligand Displacement)

This assay is used to determine the binding affinity (Ki) of a test compound for the AT1 receptor.

Objective: To quantify the affinity of this compound potassium for the AT1 receptor.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the human AT1 receptor (e.g., rat liver membranes). The tissue is homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the prepared membranes, a fixed concentration of a radiolabeled AT1 receptor antagonist (e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II), and varying concentrations of the unlabeled test compound (this compound potassium).

-

Incubation: The plates are incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

References

The Intricate Dance of Saprisartan and the Renin-Angiotensin-Aldosterone System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of Saprisartan, a selective, long-acting angiotensin II type 1 (AT1) receptor antagonist, and its interaction with the renin-angiotensin-aldosterone system (RAAS). Although its clinical development was discontinued, the pharmacological profile of this compound, particularly its insurmountable antagonism, offers valuable insights into the structure-activity relationships and kinetic properties of angiotensin II receptor blockers (ARBs). This document details the mechanism of action of this compound, presents available quantitative data on its and other ARBs' pharmacological characteristics, and outlines the experimental protocols used to characterize such compounds. Visualizations of the RAAS pathway, experimental workflows, and the classification of ARB antagonism are provided to facilitate a deeper understanding of the subject matter.

Introduction: The Renin-Angiotensin-Aldosterone System and the Advent of Angiotensin Receptor Blockers

The renin-angiotensin-aldosterone system (RAAS) is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[1] Dysregulation of the RAAS is a key contributor to the pathophysiology of hypertension, heart failure, and kidney disease. The system is initiated by the release of renin from the kidneys, which cleaves angiotensinogen to form angiotensin I. Angiotensin-converting enzyme (ACE) then converts angiotensin I to angiotensin II, the primary active peptide of the RAAS.[1]

Angiotensin II exerts its potent vasoconstrictor and aldosterone-stimulating effects primarily through the angiotensin II type 1 (AT1) receptor.[2] The development of angiotensin II receptor blockers (ARBs), also known as sartans, represented a significant advancement in cardiovascular pharmacology. These agents selectively block the AT1 receptor, thereby inhibiting the detrimental effects of angiotensin II.[2] this compound (also known as GR138950) emerged as a selective, potent, and long-acting nonpeptide AT1 receptor antagonist.[3]

This compound: Mechanism of Action and Pharmacological Profile

This compound is an AT1 receptor antagonist that shares the prototypical chemical structure of losartan. It functions by binding reversibly to AT1 receptors located in vascular smooth muscle and the adrenal gland. This blockade prevents angiotensin II from binding to these receptors, resulting in a decrease in systemic vascular resistance and a reduction in aldosterone synthesis and release. A key characteristic of this compound is its insurmountable/noncompetitive antagonism. This is attributed to its slow dissociation kinetics from the AT1 receptor, a feature that may prolong its therapeutic effect.

Quantitative Pharmacological Data

While specific quantitative data for this compound is limited in publicly available literature due to its discontinued development, a comparative context with other ARBs is crucial for understanding its pharmacological profile. The following tables summarize key quantitative parameters for a range of ARBs to provide a framework for interpreting the characteristics of this compound.

| Drug | Target | Action | Organism |

| This compound | Type-1 angiotensin II receptor | Antagonist | Humans |

Table 1: Target and Action of this compound.

| ARB | Relative Binding Affinity (Highest Affinity = 1) | Mode of Antagonism |

| Candesartan | 1 | Insurmountable/Noncompetitive |

| This compound | Not explicitly quantified, but characterized as insurmountable/noncompetitive | Insurmountable/Noncompetitive |

| Zolasartan | Not explicitly quantified, but characterized as insurmountable/noncompetitive | Insurmountable/Noncompetitive |

| Irbesartan | Not explicitly quantified, but characterized as insurmountable/noncompetitive | Insurmountable/Noncompetitive |

| Valsartan | Not explicitly quantified, but characterized as insurmountable/noncompetitive | Insurmountable/Noncompetitive |

| Telmisartan | 10 | Insurmountable/Noncompetitive |

| E3174 (active metabolite of losartan) | 10 | Insurmountable/Noncompetitive |

| Tasosartan | 20 | Surmountable/Noncompetitive |

| Losartan | 50 | Surmountable/Noncompetitive |

| Eprosartan | 100 | Surmountable/Noncompetitive |

| Candesartan Cilexetil (prodrug) | 280 | - |

Table 2: Comparative Binding Affinities and Modes of Antagonism of AT1 Receptor Antagonists.

Signaling Pathways and Experimental Workflows

The Renin-Angiotensin-Aldosterone System Signaling Pathway

The following diagram illustrates the classical RAAS pathway and the point of intervention for Angiotensin II Receptor Blockers like this compound.

Caption: The RAAS pathway and this compound's mechanism of action.

Experimental Workflow: Radioligand Binding Assay for AT1 Receptor Affinity

The affinity of a compound like this compound for the AT1 receptor is typically determined using a radioligand binding assay. This experiment quantifies the displacement of a radiolabeled ligand from the receptor by the test compound.

Caption: Workflow for a radioligand binding assay.

Logical Relationship: Surmountable vs. Insurmountable Antagonism

The distinction between surmountable and insurmountable antagonism is a key concept in pharmacology and is particularly relevant to the ARB class of drugs.

Caption: Classification of AT1 receptor antagonism.

Detailed Experimental Protocols

Radioligand Binding Assay for AT1 Receptor

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the AT1 receptor.

Materials:

-

Cell membranes prepared from cells recombinantly expressing the human AT1 receptor.

-

Radioligand: [125I]-[Sar1,Ile8]angiotensin II.

-

Test compound (this compound) at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% bovine serum albumin, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and the test compound at a range of concentrations. Also include control wells for total binding (no test compound) and non-specific binding (excess of a non-labeled ligand like unlabeled angiotensin II).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Vasoconstriction Assay

Objective: To assess the functional antagonistic effect of a test compound on angiotensin II-induced vasoconstriction in isolated arterial rings.

Materials:

-

Isolated arterial rings (e.g., from rabbit aorta or rat thoracic aorta).

-

Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Isometric force transducer and data acquisition system.

-

Angiotensin II.

-

Test compound (this compound).

Procedure:

-

Tissue Preparation: Isolate the artery and carefully cut it into rings of approximately 2-3 mm in width.

-

Mounting: Mount the arterial rings in the organ baths under a resting tension (e.g., 1-2 g).

-

Equilibration: Allow the rings to equilibrate for at least 60-90 minutes, with periodic washing and readjustment of the tension.

-

Viability Check: Contract the rings with a high-potassium solution (e.g., 60 mM KCl) to ensure tissue viability.

-

Cumulative Concentration-Response Curve to Angiotensin II:

-

In the absence of the antagonist, add increasing concentrations of angiotensin II to the organ bath in a cumulative manner and record the contractile response.

-

Wash the tissues and allow them to return to baseline.

-

-

Antagonist Incubation: Incubate the arterial rings with the test compound (this compound) at a fixed concentration for a predetermined period (e.g., 30-60 minutes).

-

Repeat Concentration-Response Curve: In the presence of the antagonist, repeat the cumulative concentration-response curve to angiotensin II.

-

Data Analysis:

-

Plot the contractile response as a percentage of the maximal response to KCl against the logarithm of the angiotensin II concentration.

-

Compare the concentration-response curves in the absence and presence of the antagonist. A rightward shift in the curve indicates competitive antagonism. For an insurmountable antagonist like this compound, a depression of the maximal response to angiotensin II is also expected.

-

The potency of the antagonist can be quantified by calculating the pA2 value from Schild regression analysis for competitive antagonists, or by quantifying the reduction in the maximal response for insurmountable antagonists.

-

Conclusion

This compound, as a selective AT1 receptor antagonist with insurmountable inhibitory properties, represents an important case study in the development of ARBs. While its journey to the clinic was halted, the examination of its pharmacological characteristics contributes to a deeper understanding of the molecular interactions that govern the efficacy and duration of action of this critical class of cardiovascular drugs. The experimental protocols detailed herein provide a foundation for the continued investigation and development of novel modulators of the renin-angiotensin-aldosterone system. This technical guide serves as a resource for researchers and drug development professionals, offering a consolidated view of the science underpinning this compound and its interaction with a pivotal physiological regulatory system.

References

The Rise and Fall of Saprisartan: A Technical Review of a Potent Angiotensin II Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saprisartan (also known as GR 138950) emerged in the mid-1990s as a potent, selective, and orally active non-peptide antagonist of the angiotensin II type 1 (AT1) receptor. Developed by Glaxo, it demonstrated significant promise in preclinical models of hypertension. This technical guide provides an in-depth review of the discovery, synthesis, mechanism of action, and preclinical development of this compound. While the compound progressed to Phase II clinical trials, its development was ultimately discontinued. This document consolidates the available scientific literature to offer a comprehensive technical overview for researchers and professionals in drug development, highlighting both the scientific achievements and the ultimate fate of this once-promising therapeutic candidate.

Introduction

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Angiotensin II, the primary effector of this system, exerts its potent vasoconstrictive and aldosterone-stimulating effects through the AT1 receptor. The development of antagonists for this receptor, such as losartan, revolutionized the treatment of hypertension and heart failure.[1] this compound was designed as a next-generation AT1 receptor antagonist, building upon the chemical scaffold of losartan.[1] It was characterized by its high potency and insurmountable antagonism, suggesting a long duration of action.[1] This guide will detail the scientific journey of this compound from its chemical synthesis to its preclinical evaluation.

Chemical Synthesis

The synthesis of this compound has been described in the scientific literature, with a notable method for its isotopically labeled form detailed by Carr et al. (1996). The synthesis is a multi-step process culminating in the formation of the complex benzofuran-imidazole structure.

Experimental Protocol: Synthesis of [¹³C]-Labeled this compound

A key step in the synthesis involves the decarboxylative iodination of 1-[3-bromo-2-(2-nitrophenyl)benzofuran-5-ylmethyl]-4-cyclopropyl-2-ethylimidazole-5-carboxylic acid ethyl ester. This is achieved through hydrolysis with sodium hydroxide in refluxing methanol, followed by a reaction with iodine to yield the 5-iodoimidazole derivative. This intermediate is then treated with [¹³C]-labeled potassium cyanide and copper iodide in dimethylformamide (DMF) to produce the labeled imidazole-5-carbonitrile derivative, a crucial precursor to the final this compound molecule.[2]

A more recent formal synthesis has also been developed, highlighting a transition metal-free protocol.[1]

Mechanism of Action

This compound is a selective and potent antagonist of the angiotensin II type 1 (AT1) receptor. Its mechanism of action involves blocking the binding of angiotensin II to the AT1 receptor, thereby inhibiting the downstream signaling pathways that lead to vasoconstriction, aldosterone release, and sodium retention.

Insurmountable Antagonism

A distinguishing feature of this compound is its characterization as an insurmountable or noncompetitive antagonist. This is attributed to its slow dissociation kinetics from the AT1 receptor, which likely leads to a prolonged duration of action and sustained blockade of the RAAS.

Signaling Pathway

The binding of Angiotensin II to the AT1 receptor, a G-protein coupled receptor (GPCR), activates phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately results in smooth muscle contraction and vasoconstriction. This compound, by blocking the initial binding of Angiotensin II, prevents the activation of this signaling pathway.

Preclinical Development

This compound underwent extensive preclinical evaluation to characterize its pharmacological profile, including its potency, selectivity, and in vivo efficacy.

In Vitro Studies

In vitro experiments were crucial in determining the binding affinity and functional antagonism of this compound at the AT1 receptor.

Table 1: In Vitro Activity of this compound (GR 138950)

| Parameter | Species | Tissue/Cell Line | Value | Reference |

| pKb | Rabbit | Isolated Aorta | ~9.0 - 9.7 | |

| pKi | Rat | Liver Membranes | 9.09 | |

| pKi (AT2) | Bovine | Cerebellum | < 6.0 |

-

pKb: The negative logarithm of the antagonist dissociation constant, indicating the potency of the antagonist.

-

pKi: The negative logarithm of the inhibition constant, representing the binding affinity of the antagonist to the receptor.

Experimental Protocol: AT1 Receptor Binding Assay

A competitive radioligand binding assay was used to determine the pKi of this compound. The protocol, adapted from Hilditch et al. (1995), is as follows:

-

Membrane Preparation: Rat liver membranes, which are rich in AT1 receptors, were prepared and homogenized.

-

Incubation: A fixed concentration of a radiolabeled AT1 receptor agonist (e.g., [³H]-Angiotensin II) was incubated with the rat liver membranes in the presence of varying concentrations of this compound.

-

Separation: The bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, was measured using liquid scintillation counting.

-

Data Analysis: The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) was determined by non-linear regression analysis. The Ki was then calculated using the Cheng-Prusoff equation.

In Vivo Studies

The antihypertensive effects of this compound were evaluated in various animal models of hypertension.

Table 2: In Vivo Antihypertensive Activity of this compound (GR 138950)

| Animal Model | Administration Route | Dose | Effect | Duration of Action | Reference |

| Conscious Normotensive Rats | i.a. and p.o. | 1 mg/kg | Inhibition of pressor responses to Angiotensin II | Up to 24 hours | |

| Renal Artery Ligated Hypertensive Rats | i.a. | > 0.03 mg/kg | Significant reduction in diastolic blood pressure | Up to 48 hours | |

| Renal Artery Ligated Hypertensive Rats | p.o. | > 0.3 mg/kg | Significant reduction in diastolic blood pressure | Up to 48 hours | |

| Spontaneously Hypertensive Rats (SHR) | i.a. | 1 mg/kg | Significant reduction in diastolic blood pressure | Not specified |

-

i.a.: intra-arterial

-

p.o.: per os (oral)

These studies demonstrated that this compound is a potent, orally active antihypertensive agent with a long duration of action in relevant animal models.

Clinical Development and Discontinuation

This compound progressed into clinical development for the treatment of hypertension and heart failure. It successfully completed Phase I trials and entered Phase II studies. However, the development of this compound was subsequently discontinued. The specific reasons for this discontinuation have not been detailed in publicly available literature, which is not uncommon in the pharmaceutical industry for strategic or other reasons.

Conclusion

This compound was a scientifically interesting and potent AT1 receptor antagonist with a promising preclinical profile. Its insurmountable antagonism suggested the potential for a long-lasting therapeutic effect. The detailed preclinical data and synthetic pathways presented in this guide underscore the significant research and development efforts invested in this compound. While its journey was halted after Phase II clinical trials, the story of this compound provides valuable insights into the drug discovery and development process within the highly competitive field of cardiovascular therapeutics. The lack of published clinical data and a definitive reason for its discontinuation leaves an incomplete picture but serves as a reminder of the numerous challenges on the path to bringing a new medicine to patients.

References

A Technical Guide to the Chemical and Formal Synthesis of Saprisartan

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical synthesis and formal synthesis strategies for Saprisartan, an angiotensin II receptor antagonist. The document provides a comparative analysis of traditional palladium-catalyzed methods and a more recent, efficient formal synthesis route employing an intramolecular arylogous nitroaldol condensation. All quantitative data is summarized in structured tables, and detailed experimental protocols for key reactions are provided. Visual diagrams generated using Graphviz illustrate the logical flow of the synthesis strategies.

Introduction to this compound and its Synthesis

This compound is a potent and selective nonpeptide angiotensin II type 1 (AT1) receptor antagonist.[1] Its molecular structure features a substituted benzofuran moiety, which has been a key target in its synthetic design. The synthesis of this compound has evolved from earlier palladium-catalyzed cross-coupling reactions to more recent, streamlined formal synthesis approaches that offer improved yields and utilize less toxic reagents. This guide will explore both methodologies, providing a comprehensive overview for researchers in drug development.

Formal Synthesis via Intramolecular Arylogous Nitroaldol Condensation

A recent and highly efficient formal synthesis of an advanced intermediate of this compound has been developed, which avoids the use of transition metals in the key step.[2][3][4][5] This strategy is centered around an intramolecular arylogous nitroaldol (Henry) condensation. The key advantages of this approach include a significantly higher overall yield and the use of more cost-effective and less toxic reagents compared to previous methods.

The overall strategy involves the synthesis of a key advanced intermediate, tert-butyl (3-bromo-5-methyl-2-(2-nitrophenyl)benzofuran-7-yl)carbamate, from which this compound can be obtained through established literature procedures.

Synthesis of the Advanced Intermediate

The synthesis of the advanced intermediate is achieved in a four-step sequence starting from commercially available materials.

Caption: Formal Synthesis of this compound Advanced Intermediate.

Quantitative Data for the Formal Synthesis

The following table summarizes the quantitative data for the synthesis of the advanced intermediate.

| Step | Reactants | Reagents/Solvents | Temperature | Time | Yield (%) |

| 1 | 5-Methylsalicylaldehyde, 1-(Bromomethyl)-2-nitrobenzene | DBU, DMF | 80 °C | 3 h | 70 |

| 2 | 5-Methyl-2-(2-nitrophenyl)benzofuran | NBS, CH3CN | Room Temp. | 2 h | 90 |

| 3 | 3-Bromo-5-methyl-2-(2-nitrophenyl)benzofuran | Fe, NH4Cl, EtOH/H2O | 80 °C | 3 h | 70 |

| 4 | 2-(3-Bromo-5-methylbenzofuran-2-yl)aniline | Boc2O, DMAP, CH2Cl2 | Room Temp. | 4 h | 72 |

| Overall | 34 |

Detailed Experimental Protocols

To a solution of 5-methylsalicylaldehyde (1.0 mmol) in DMF (5 mL), 1-(bromomethyl)-2-nitrobenzene (1.1 mmol) and DBU (1.2 mmol) are added. The reaction mixture is stirred at 80 °C for 3 hours. After completion of the reaction, the mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product is purified by column chromatography on silica gel to afford 5-methyl-2-(2-nitrophenyl)benzofuran.

To a solution of 5-methyl-2-(2-nitrophenyl)benzofuran (1.0 mmol) in acetonitrile (10 mL), N-bromosuccinimide (NBS) (1.1 mmol) is added portion-wise at room temperature. The reaction mixture is stirred for 2 hours. After completion, the solvent is evaporated under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

To a stirred solution of 3-bromo-5-methyl-2-(2-nitrophenyl)benzofuran (1.0 mmol) in a mixture of ethanol and water (4:1, 10 mL), iron powder (5.0 mmol) and ammonium chloride (5.0 mmol) are added. The reaction mixture is heated to 80 °C and stirred for 3 hours. After completion, the reaction mixture is filtered through a celite bed, and the filtrate is concentrated. The residue is extracted with ethyl acetate, and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the desired aniline derivative.

To a solution of 2-(3-bromo-5-methylbenzofuran-2-yl)aniline (1.0 mmol) in dichloromethane (10 mL), di-tert-butyl dicarbonate (Boc2O) (1.2 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added. The reaction mixture is stirred at room temperature for 4 hours. After completion, the solvent is evaporated, and the crude product is purified by column chromatography to yield the advanced intermediate.

Palladium-Catalyzed Synthesis Strategies

Prior to the development of the nitroaldol condensation method, the synthesis of key intermediates of this compound relied on palladium-catalyzed cross-coupling reactions. These methods, while effective, generally suffer from lower overall yields and the use of expensive and toxic transition metal catalysts.

A key intermediate in these earlier syntheses is methyl 2-(5-methylbenzofuran-2-yl)benzoate. This intermediate is typically formed through a palladium-catalyzed coupling of a benzofuran derivative with an aryl halide or a related species.

Caption: Palladium-Catalyzed Synthesis of a Key this compound Intermediate.

Comparison of Synthesis Strategies

The following table provides a high-level comparison between the two synthetic strategies.

| Feature | Intramolecular Arylogous Nitroaldol Condensation | Palladium-Catalyzed Synthesis |

| Key Reaction | Transition-metal-free intramolecular cyclization | C-C bond formation via Pd-catalyzed cross-coupling |

| Overall Yield | High (e.g., 34% for the advanced intermediate) | Low (e.g., 3% for the same advanced intermediate) |

| Reagents | Inexpensive and less toxic | Often requires expensive Pd catalysts and ligands |

| Number of Steps | Fewer consecutive steps for the key intermediate | Generally more steps |

| Scalability | Potentially more amenable to large-scale synthesis | Can be challenging to scale up due to catalyst cost and removal |

Experimental Protocol for a Palladium-Catalyzed Coupling (General)

A general procedure for the synthesis of 2-arylbenzofurans via a palladium-catalyzed Suzuki cross-coupling reaction is provided below as an example of the methodologies employed in earlier synthetic routes.

To a mixture of a 2-halobenzofuran (1.0 mmol), an arylboronic acid (1.2 mmol), and a base such as K2CO3 or Cs2CO3 (2.0 mmol) in a suitable solvent system (e.g., toluene/water or dioxane/water), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol) is added. The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours. Upon completion, the reaction is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

Conclusion

The formal synthesis of this compound utilizing an intramolecular arylogous nitroaldol condensation represents a significant advancement in the synthetic strategy for this important pharmaceutical agent. This method offers substantial improvements in terms of overall yield, cost-effectiveness, and environmental impact compared to older palladium-catalyzed routes. The detailed protocols and comparative data presented in this guide provide valuable insights for researchers and professionals involved in the development and manufacturing of this compound and related benzofuran-containing compounds. The transition-metal-free approach is a prime example of the ongoing efforts in the pharmaceutical industry to develop more sustainable and efficient synthetic methodologies.

References

- 1. publicatt.unicatt.it [publicatt.unicatt.it]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design and application of intramolecular arylogous nitroaldol condensation to access 2-aryl-benzofuran and -indole derivatives and formal synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Saprisartan Binding to the Angiotensin II Type 1 (AT1) Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the computational methodologies used to model the binding of Saprisartan, a potent and selective AT1 receptor antagonist, to its target. The angiotensin II type 1 (AT1) receptor, a G-protein coupled receptor (GPCR), is a critical regulator of blood pressure and cardiovascular homeostasis, making it a prime target for antihypertensive drugs. In silico techniques such as homology modeling, molecular docking, and molecular dynamics simulations are invaluable tools for elucidating the molecular interactions that govern ligand binding and for the rational design of novel therapeutics. This document outlines the key experimental protocols for these computational approaches, presents comparative quantitative binding data for various sartans, and visualizes the essential signaling pathways and experimental workflows. While specific in silico binding energy data for this compound is not extensively available in public literature, this guide establishes a comprehensive framework for such investigations by leveraging data from structurally similar and well-studied AT1 receptor blockers (ARBs).

Introduction to this compound and the AT1 Receptor

This compound is a nonpeptide, selective antagonist of the Angiotensin II Type 1 (AT1) receptor.[1] By blocking this receptor, this compound effectively inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[1] The mode of its antagonism has been characterized as insurmountable or noncompetitive, which is likely due to slow dissociation kinetics from the AT1 receptor.[1] The AT1 receptor is a member of the GPCR superfamily and plays a pivotal role in cardiovascular regulation.[2] Its activation by angiotensin II initiates a cascade of intracellular signaling events that contribute to hypertension and cardiovascular disease.[2]

Quantitative Binding Data of Sartans to the AT1 Receptor

Table 1: Comparative Binding Affinities (pKi) of Sartans to the AT1 Receptor

| SARTAN | pKi | Reference |

| Candesartan | 8.61 ± 0.21 | |

| Telmisartan | 8.19 ± 0.04 | |

| Valsartan | 7.65 ± 0.12 | |

| Losartan | 7.17 ± 0.07 |

pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Dissociation Constants (Kd) of Sartans for the AT1 Receptor

| SARTAN | Kd (nM) | Reference |

| Irbesartan | Lowest Kd (highest affinity) | |

| Olmesartan | Data not explicitly quantified | |

| Valsartan | Data not explicitly quantified | |

| Losartan (Exp3174) | Data not explicitly quantified |

Kd is the dissociation constant. A lower Kd value indicates a higher binding affinity.

Experimental Protocols for In Silico Modeling

The following sections detail the generalized protocols for the key in silico experiments used to model the binding of sartans, including this compound, to the AT1 receptor.

Homology Modeling of the Human AT1 Receptor

Given the challenges in crystallizing GPCRs, homology modeling is often the first step in obtaining a three-dimensional structure of the AT1 receptor when an experimental structure is unavailable.

Methodology:

-

Template Selection: Identify suitable template structures from the Protein Data Bank (PDB) using a BLAST search against the amino acid sequence of the human AT1 receptor. High-resolution crystal structures of related GPCRs, such as bovine rhodopsin or the CXCR4 receptor, are often used as templates.

-

Sequence Alignment: Perform a sequence alignment of the target (human AT1) and template sequences. This step is critical for correctly mapping the residues of the target onto the template structure.

-

Model Building: Utilize molecular modeling software such as MODELLER or SWISS-MODEL to generate the 3D coordinates of the target protein based on the aligned template structure. This process typically involves copying the coordinates of the aligned residues and building the non-aligned regions (loops).

-

Loop Refinement: The loop regions, which often have low sequence identity with the template, are the most variable and difficult to model accurately. Employ loop refinement algorithms to optimize the conformation of these regions.

-

Model Validation: Assess the quality of the generated model using tools like PROCHECK or Ramachandran plot analysis. These tools evaluate the stereochemical quality of the protein structure, including bond lengths, bond angles, and dihedral angles. A good quality model will have a high percentage of residues in the most favored regions of the Ramachandran plot.

Molecular Docking of this compound to the AT1 Receptor

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is used to understand the binding mode of this compound and to estimate its binding affinity.

Methodology:

-

Receptor Preparation: Prepare the 3D structure of the AT1 receptor (either from homology modeling or a crystal structure) by adding hydrogen atoms, assigning partial charges, and defining the binding site. The binding pocket is typically identified based on the location of co-crystallized ligands in template structures or through computational pocket detection algorithms.

-

Ligand Preparation: Generate a 3D conformation of the this compound molecule. This involves optimizing its geometry and assigning appropriate charges.

-

Docking Simulation: Use docking software such as AutoDock, GOLD, or Glide to perform the docking calculations. The software samples a large number of possible conformations and orientations of the ligand within the receptor's binding site and scores them based on a scoring function that estimates the binding affinity.

-

Pose Selection and Analysis: The docking results are a set of possible binding poses ranked by their predicted binding energies. The top-ranked poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) between this compound and the amino acid residues of the AT1 receptor.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the this compound-AT1 receptor complex over time, allowing for a more realistic representation of the biological system.

Methodology:

-

System Setup: The docked this compound-AT1 receptor complex is embedded in a lipid bilayer (e.g., POPC) to mimic the cell membrane environment. The system is then solvated with water molecules and ions to achieve a physiological concentration.

-

Energy Minimization: The initial system is subjected to energy minimization to relieve any steric clashes or unfavorable geometries.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 310 K) and equilibrated under constant temperature and pressure (NPT ensemble) for a period of time to allow the system to reach a stable state.

-

Production Run: Following equilibration, a long production MD simulation is run (typically on the order of nanoseconds to microseconds) to generate a trajectory of the atomic motions.

-

Trajectory Analysis: The resulting trajectory is analyzed to study various properties of the complex, including:

-

Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Interaction Analysis: To monitor the persistence of key interactions between this compound and the AT1 receptor.

-

Binding Free Energy Calculation: Employ methods like MM/PBSA or MM/GBSA to calculate the binding free energy of the complex, providing a more accurate estimation of binding affinity than docking scores alone.

-

Visualization of Signaling Pathways and Workflows

AT1 Receptor Signaling Pathways

The AT1 receptor mediates its effects through two primary signaling pathways: the G-protein dependent pathway and the β-arrestin dependent pathway.

Caption: AT1 Receptor Signaling Pathways.

In Silico Modeling Workflow

The process of modeling the binding of this compound to the AT1 receptor follows a structured workflow, integrating several computational techniques.

Caption: In Silico Modeling Workflow.

Conclusion and Future Directions

This technical guide has outlined the key in silico methodologies for investigating the binding of this compound to the AT1 receptor. While direct computational binding data for this compound is limited, the protocols for homology modeling, molecular docking, and molecular dynamics simulations, along with comparative data from other sartans, provide a robust framework for future research. Such studies are crucial for understanding the molecular determinants of this compound's high affinity and selectivity for the AT1 receptor.

Future in silico investigations should focus on performing comprehensive molecular dynamics simulations of the this compound-AT1 receptor complex to accurately calculate its binding free energy and to elucidate the dynamic nature of their interactions. Furthermore, these computational models can be instrumental in designing novel AT1 receptor antagonists with improved pharmacokinetic and pharmacodynamic profiles. The integration of in silico modeling with experimental validation will continue to be a powerful strategy in the development of next-generation cardiovascular therapeutics.

References

Predicting the Off-Target Binding Profile of Saprisartan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saprisartan is recognized as a potent and selective nonpeptide Angiotensin II type 1 (AT1) receptor antagonist.[1] Its primary therapeutic action is the blockade of the renin-angiotensin-aldosterone system (RAAS) at the AT1 receptor, which mediates the vasoconstrictive and aldosterone-secreting effects of angiotensin II. While developed for high selectivity, a comprehensive understanding of any compound's potential off-target interactions is critical for a complete safety and risk-benefit assessment in drug development. This technical guide provides an overview of the predicted off-target binding profile of this compound, details the standard experimental methodologies used to determine such profiles, and outlines the computational approaches that can be employed for early-stage prediction. Due to the limited availability of public, in-depth experimental off-target screening data for this compound, this document will focus on predictive data and the general principles and protocols of safety pharmacology.

Introduction to this compound and Off-Target Profiling

This compound is an insurmountable and noncompetitive antagonist of the AT1 receptor, a characteristic likely due to its slow dissociation kinetics.[1] This high-affinity interaction with its primary target is responsible for its therapeutic effects in managing hypertension and heart failure. However, the interaction of any small molecule with unintended biological targets can lead to adverse drug reactions (ADRs). Therefore, early-stage off-target profiling is a cornerstone of modern drug safety assessment. This process involves screening a compound against a panel of receptors, enzymes, ion channels, and transporters to identify potential liabilities.

Predicted Off-Target Binding Profile of this compound

Publicly available, comprehensive experimental data on the off-target binding profile of this compound is limited. However, computational predictions can offer initial insights into potential interactions.

In Silico ADMET Predictions

Computational tools, such as admetSAR, are utilized to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of chemical compounds.[2][3][4] For this compound, these predictive models can provide an early indication of potential off-target liabilities.

| Predicted Parameter | Prediction | Confidence | Implication |

| hERG Inhibition | Weak inhibitor | 0.9673 (Predictor I) / 0.6568 (Predictor II) | Low potential for drug-induced QT prolongation and Torsades de Pointes. |

| Ames Mutagenicity | Non-mutagenic | 0.5853 | Low likelihood of being a bacterial mutagen. |

| Carcinogenicity | Non-carcinogen | 0.6378 | Low likelihood of causing cancer. |

Table 1: Predicted ADMET properties for this compound based on computational modeling. Data is illustrative of typical in silico predictions and should be confirmed by experimental assays.

Methodologies for Off-Target Binding Assessment

A standard approach to experimentally determine the off-target profile of a drug candidate involves a battery of in vitro assays. These assays are designed to detect interactions with a broad range of biological targets known to be associated with adverse effects.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor. These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target of interest.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Membranes from cells expressing the target receptor are isolated and prepared in a suitable buffer.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of a specific radioligand, and varying concentrations of the test compound (e.g., this compound).

-

Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, commonly by rapid filtration through a glass fiber filter that traps the cell membranes.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity for the target.

Enzyme Inhibition Assays

These assays are used to determine if a compound can inhibit the activity of a specific enzyme.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

-

Reagent Preparation: Solutions of the purified enzyme, the enzyme's substrate, and the test compound are prepared in an appropriate assay buffer.

-

Assay Procedure: The enzyme is pre-incubated with various concentrations of the test compound. The enzymatic reaction is then initiated by the addition of the substrate.

-

Detection: The rate of the reaction is monitored over time by measuring the formation of the product or the depletion of the substrate. This can be done using various detection methods, such as spectrophotometry, fluorometry, or luminometry.

-

Data Analysis: The enzyme activity is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percentage of enzyme inhibition against the log of the inhibitor concentration.

Ion Channel Functional Assays (Patch Clamp Electrophysiology)

Patch clamp assays are used to study the effect of a compound on the function of ion channels, which are critical for cellular excitability. The hERG (human Ether-à-go-go-Related Gene) potassium channel is a key target in safety pharmacology due to the risk of drug-induced cardiac arrhythmias.

Experimental Protocol: Manual Whole-Cell Patch Clamp Assay for hERG Channels

-

Cell Culture: A cell line stably expressing the hERG channel is cultured.

-

Electrode Preparation: A glass micropipette with a very fine tip is filled with an appropriate intracellular solution and mounted on a micromanipulator.

-

Seal Formation: The micropipette is brought into contact with a single cell, and a high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to gain electrical access to the entire cell.

-

Voltage Clamp and Data Acquisition: The cell membrane potential is clamped at a holding potential, and specific voltage protocols are applied to elicit hERG channel currents. The currents are recorded in the absence and presence of various concentrations of the test compound.

-

Data Analysis: The effect of the compound on the hERG current is quantified, and the IC50 value for channel block is determined.

Visualizing Key Pathways and Workflows

This compound's Primary Target Signaling Pathway

The therapeutic effect of this compound is derived from its antagonism of the AT1 receptor, which is a G-protein coupled receptor (GPCR). The following diagram illustrates the canonical signaling pathway of the AT1 receptor.

Caption: Angiotensin II Type 1 Receptor Signaling Pathway and its inhibition by this compound.

General Workflow for In Vitro Safety Pharmacology Profiling

The process of assessing the off-target profile of a compound like this compound follows a structured workflow, beginning with primary screening and progressing to more detailed mechanistic studies for any identified hits.

Caption: A generalized workflow for in vitro safety pharmacology off-target profiling.

The Role of In Silico Off-Target Prediction

In modern drug discovery, computational or in silico methods are increasingly used to predict potential off-target interactions before a compound is even synthesized or subjected to expensive experimental screening. These methods can be broadly categorized into ligand-based and structure-based approaches.

-

Ligand-Based Methods: These approaches compare the chemical structure of a new compound to a database of existing compounds with known biological activities. If a new compound is structurally similar to known ligands for a particular off-target, it may be flagged for potential interaction.

-

Structure-Based Methods (e.g., Molecular Docking): If the three-dimensional structure of a potential off-target protein is known, molecular docking simulations can be used to predict whether and how a test compound might bind to it.

These computational predictions are valuable for prioritizing compounds for experimental testing and for designing molecules with improved safety profiles.

Conclusion